molecular formula C9H4F2LiNO2 B6195705 lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate CAS No. 2680537-70-4

lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate

Cat. No.: B6195705
CAS No.: 2680537-70-4
M. Wt: 203.1 g/mol
InChI Key: PBVQNVVMLAZEAM-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate is a lithium salt of a fluorinated aromatic acetate derivative. Its structure features a 4-cyanophenyl group attached to a geminal difluoroacetate backbone, with lithium as the counterion.

Properties

CAS No.

2680537-70-4

Molecular Formula

C9H4F2LiNO2

Molecular Weight

203.1 g/mol

IUPAC Name

lithium;2-(4-cyanophenyl)-2,2-difluoroacetate

InChI

InChI=1S/C9H5F2NO2.Li/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7;/h1-4H,(H,13,14);/q;+1/p-1

InChI Key

PBVQNVVMLAZEAM-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=CC=C1C#N)C(C(=O)[O-])(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate typically involves the reaction of 2-(4-cyanophenyl)-2,2-difluoroacetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure complete conversion and high yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a series of reactors. This method allows for better control over reaction conditions and scalability. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The cyanophenyl group can participate in redox reactions, altering the oxidation state of the compound.

    Hydrolysis: The ester bond in the acetate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyanophenyl group can interact with specific binding sites, while the lithium ion may influence ionic balance and signaling pathways. These interactions can modulate biological processes and lead to various effects, depending on the context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical structural and functional differences between lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate and related compounds:

Compound Name CAS Number Substituents Key Properties Applications/Notes
This compound Not explicitly listed* 4-cyanophenyl, -CF₂, Li⁺ High polarity due to -CN and Li⁺; moderate lipophilicity (estimated log P ≈ 1.2) Potential drug candidate; limited commercial availability
Lithium(1+) 2-(2-cyanophenyl)-2,2-difluoroacetate 1955494-25-3 2-cyanophenyl, -CF₂, Li⁺ Lower steric hindrance vs. 4-cyano isomer; similar solubility Structural isomer; 2 suppliers listed
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate EN300-27702956 4-cyanophenyl, -CF₂, ethyl ester Higher lipophilicity (log P ≈ 2.8); improved membrane permeability Ester prodrug precursor; discontinued commercial availability
Lithium(1+) 2-(6-chloropyridin-2-yl)-2-methoxyacetate Not explicitly listed 6-chloropyridinyl, -OCH₃, Li⁺ Heterocyclic backbone; moderate PSA (~85 Ų) Likely used in coordination chemistry or catalysis
Lithium(1+) 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate 2089255-92-3 3-benzyl-oxadiazole, Li⁺ High metabolic stability due to oxadiazole; rotatable bonds = 4 Bioavailability optimized (rotatable bonds <10, PSA ~70 Ų)

* The 4-cyanophenyl isomer is inferred from analogs in and .

Key Comparative Insights:

In contrast, ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate (ester analog) exhibits higher lipophilicity, favoring membrane permeability but requiring enzymatic hydrolysis for activation .

Fluorination Impact: The geminal difluoro group enhances metabolic stability by resisting oxidative degradation, a common feature in fluorinated pharmaceuticals . This contrasts with non-fluorinated analogs (e.g., lithium methoxyacetates), which may undergo faster hepatic clearance.

Heterocyclic vs. Aromatic Backbones :

  • Compounds with oxadiazole or pyridinyl groups (e.g., 2089255-92-3) show improved metabolic resistance and target selectivity compared to purely aromatic systems, albeit with higher synthetic complexity .

Lithium Counterion vs. Other Salts :

  • Lithium’s small ionic radius enhances solubility in polar solvents compared to sodium or potassium salts. However, lithium’s narrow therapeutic index necessitates careful dosing in medicinal applications .

Research Findings and Data

  • Synthetic Accessibility: The ethyl ester precursor () is a likely synthetic intermediate, suggesting a route via ester saponification followed by lithium salt formation. Commercial unavailability of the 4-cyano isomer may reflect challenges in regioselective synthesis .
  • Pharmacokinetic Predictions :
    • Rotatable bonds = 3 (rigid aromatic backbone), meeting Veber’s rule for bioavailability (≤10 rotatable bonds) .
    • Molecular weight ≈ 280 g/mol, below the traditional 500 Da cutoff but less critical than PSA and rotatable bond count .

Biological Activity

Lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural information, mechanisms of action, and relevant research findings.

Structural Information

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C9_9H5_5F2_2NO2_2
  • SMILES : C1=CC(=CC=C1C#N)C(C(=O)O)(F)F
  • InChI : InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7/h1-4H,(H,13,14)

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for various adducts of this compound are summarized in the table below:

Adductm/zPredicted CCS (Ų)
[M+H]+198.03612143.2
[M+Na]+220.01806153.0
[M+NH4]+215.06266145.8
[M+K]+235.99200145.1
[M-H]-196.02156133.4

Research indicates that lithium compounds can exhibit various biological activities, particularly in neuropharmacology. Lithium ions are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and neuroprotection.

Neuroprotective Effects

Lithium has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. It has been shown to modulate signaling pathways that protect against oxidative stress and apoptosis in neuronal cells.

Case Studies and Research Findings

  • Neurotoxicity Studies : A study investigated the effects of lithium compounds on dopaminergic cells, revealing that certain lithium derivatives can lead to mitochondrial depolarization and increased reactive oxygen species (ROS), which are implicated in dopaminergic cell death . This suggests that while lithium compounds can have protective effects, they may also exhibit toxicity under specific conditions.
  • Dual Reuptake Inhibitors : Research on related compounds has shown that lithium derivatives can act as dual reuptake inhibitors for serotonin and dopamine . This dual action may enhance their therapeutic potential in treating mood disorders and neurodegenerative conditions.
  • Cyanine Dyes Comparison : A comparative study on cyanine dyes structurally similar to this compound highlighted their selective toxicity towards dopaminergic neurons compared to other cell types . These findings underscore the importance of structural features in determining biological activity.

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